![molecular formula C18H22O7S B12292803 beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基 (9CI): 是一种属于糖苷类有机化合物的化学物质。糖苷是糖与另一个官能团通过糖苷键连接的分子。这种特定化合物以存在与甲氧基苯基和噻吩基连接的吡喃葡萄糖苷部分为特征。它以其在科学研究中的各种应用而闻名,特别是在化学和生物学领域。
准备方法
合成路线和反应条件
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基的合成通常涉及用糖基供体对合适的受体进行糖基化。一种常见的方法是使用 1-O-乙酰基糖作为糖基供体,它们在三氟化硼乙醚等促进剂存在下与受体反应。 这种反应在受控条件下通常以高产率 (79-90%) 生成所需的糖苷 .
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程将针对效率和成本效益进行优化,确保高纯度和产率。反应条件,如温度、溶剂和催化剂浓度,将被仔细控制以获得所需的产品。
化学反应分析
反应类型
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基可以发生各种化学反应,包括:
氧化: 这种化合物可以被氧化形成相应的醛或羧酸。
还原: 还原反应可以将化合物转化为醇或其他还原形式。
取代: 甲氧基苯基和噻吩基可以发生取代反应,其中官能团被其他基团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用硼氢化钠 (NaBH4) 或氢化锂铝 (LiAlH4) 等还原剂。
取代: 取代反应可能涉及卤素(例如,氯、溴)或亲核试剂(例如,胺、硫醇)等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羧酸,而还原可能产生醇。取代反应可以导致原始化合物的各种取代衍生物。
科学研究应用
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基在科学研究中有多种应用:
化学: 它被用作合成更复杂分子的中间体,特别是在葡聚糖寡糖的开发中.
生物学: 该化合物已被发现具有冰再结晶抑制活性,这在冷冻保存研究中很有用.
医学: 它的衍生物正在探索其潜在的治疗应用,包括作为酶抑制剂或药物递送剂。
工业: 该化合物用于生产各种基于糖苷的产品,包括药物和农用化学品。
作用机制
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基的作用机制涉及它与特定分子靶标的相互作用。吡喃葡萄糖苷部分可以与酶或受体结合,调节其活性。甲氧基苯基和噻吩基可以增强化合物的结合亲和力和特异性。确切的途径和靶标取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
4-甲氧基苯基 β-D-吡喃葡萄糖苷: 结构相似,但缺少噻吩基.
甲基 β-D-吡喃葡萄糖苷: 一种更简单的糖苷,用甲基代替甲氧基苯基和噻吩基.
独特性
β-D-吡喃葡萄糖苷, 2-[(4-甲氧基苯基)甲基]-3-噻吩基的独特之处在于同时存在甲氧基苯基和噻吩基,这赋予了其特定的化学性质和生物活性。
属性
分子式 |
C18H22O7S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-[2-[(4-methoxyphenyl)methyl]thiophen-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C18H22O7S/c1-23-11-4-2-10(3-5-11)8-14-12(6-7-26-14)24-18-17(22)16(21)15(20)13(9-19)25-18/h2-7,13,15-22H,8-9H2,1H3 |
InChI 键 |
BUXGTLNOWLNUKF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CC2=C(C=CS2)OC3C(C(C(C(O3)CO)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


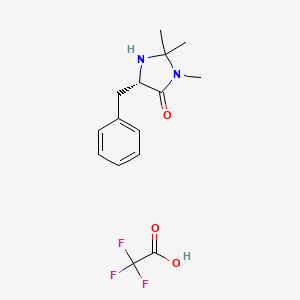

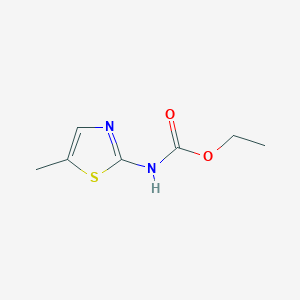

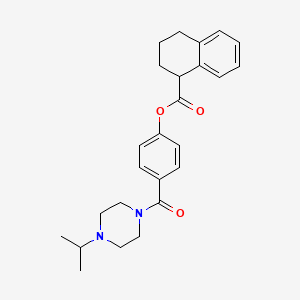
![4-[3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-1-ol](/img/structure/B12292762.png)
![[(E)-5-[[6-[(2E,4E)-5-(4,7-dihydroxy-7-methyl-1,6-dioxaspiro[2.5]octan-5-yl)-3-methylpenta-2,4-dienyl]-2,5-dimethyloxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B12292769.png)


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
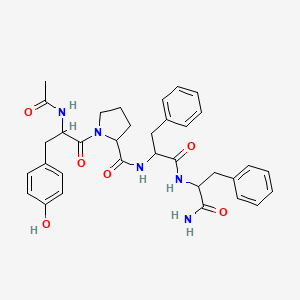
![Methyl 1,2-Dihydronaphtho[2,1-b]furan-1-acetate](/img/structure/B12292799.png)
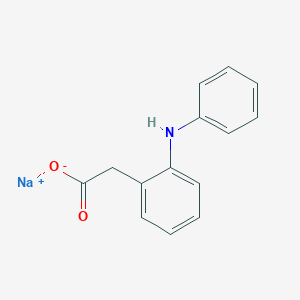
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
